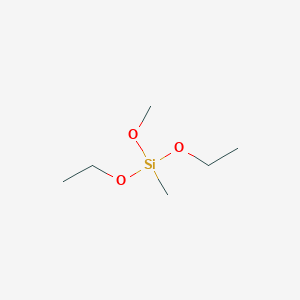![molecular formula C6H11O5P B6320721 (2-[(2-Methylprop-2-enoyl)oxy]ethyl)phosphonic acid CAS No. 80730-17-2](/img/structure/B6320721.png)
(2-[(2-Methylprop-2-enoyl)oxy]ethyl)phosphonic acid
Vue d'ensemble
Description
2-[(2-Methylprop-2-enoyl)oxy]ethyl)phosphonic acid (2-MEPE) is a phosphonic acid derivative that has been studied for a wide range of applications. It is a relatively new compound, first synthesized in the late 1990s, and has since been studied for its potential applications in scientific research, biochemistry, and physiology.
Applications De Recherche Scientifique
Adhesive Polymers
Research conducted by Moszner et al. (2001) focused on synthesizing hydrolytically stable phosphonic acid monomers for adhesive polymers. They discovered that these monomers demonstrate unique behavior during radical polymerization and possess notable adhesive properties (Moszner et al., 2001).
Corrosion Inhibition
A study by Djenane et al. (2019) explored the synthesis of α-aminophosphonic acids and evaluated their efficiency in inhibiting the corrosion of mild steel. They found that these molecules are effective as mixed inhibitors in acidic environments (Djenane et al., 2019).
Pharmaceutical Synthesis
Milen et al. (2016) described a method for synthesizing racemic dialkyl phosphonates, which can be used in pharmaceutical applications. Their research highlights an efficient and practical synthesis approach using propylphosphonic anhydride (Milen et al., 2016).
Prebiotic Chemistry
In a study on the origins of life, de Graaf et al. (1997) investigated phosphonic acids as potential carriers of phosphorus in prebiotic conditions. They demonstrated the synthesis of vinyl phosphonic acid under simulated prebiotic conditions, highlighting its significance in the origins of life (de Graaf et al., 1997).
Surface Functionalization and Electronics
Research by De Roo et al. (2018) focused on using phosphonic acids for the surface functionalization of nanocrystals. They found that phosphonic acids are effective for stabilizing nanocrystals, which has implications for the development of flexible electronic devices (De Roo et al., 2018).
Propriétés
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethylphosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O5P/c1-5(2)6(7)11-3-4-12(8,9)10/h1,3-4H2,2H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKJMXCNNZVCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-[(3-bromophenyl)methoxy]-3-iodophenyl)propanoic acid; 95%](/img/structure/B6320666.png)






![Benzyl (1R*,2R*,3R*,5S*)-2-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320737.png)